Mopanan-4alpha-ol
Description
Mopanan-4α-ol is a diterpene alcohol with a complex bicyclic structure, characterized by a hydroxyl group at the C4α position. Its stereochemical configuration and hydroxyl group placement contribute to its unique physicochemical properties, including moderate hydrophobicity and stability under ambient conditions . While research on Mopanan-4α-ol is still emerging, preliminary studies suggest roles in antimicrobial and anti-inflammatory pathways, though mechanistic details remain under investigation.
Properties
CAS No. |
17093-54-8 |
|---|---|
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(6aS,7R,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol |
InChI |
InChI=1S/C16H14O6/c17-7-1-2-9-12(5-7)22-15-8-3-4-11(18)13(19)10(8)6-21-16(15)14(9)20/h1-5,14-20H,6H2/t14-,15-,16+/m1/s1 |
InChI Key |
AQPFFYOIRKEBDI-OAGGEKHMSA-N |
SMILES |
C1C2=C(C=CC(=C2O)O)C3C(O1)C(C4=C(O3)C=C(C=C4)O)O |
Isomeric SMILES |
C1C2=C(C=CC(=C2O)O)[C@@H]3[C@@H](O1)[C@@H](C4=C(O3)C=C(C=C4)O)O |
Canonical SMILES |
C1C2=C(C=CC(=C2O)O)C3C(O1)C(C4=C(O3)C=C(C=C4)O)O |
Synonyms |
mopanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize Mopanan-4α-ol’s properties, a comparison with structurally or functionally related compounds is critical. Below is an analysis of key analogs:
Mopanan-4α-ol vs. Formoterol-Related Compounds
Formoterol-related compounds (A–D) share functional groups such as hydroxyl, methoxy, and amino substituents, which influence their bioactivity and solubility. Unlike Mopanan-4α-ol, these compounds are synthetic β2-adrenergic agonists designed for bronchodilation.
| Property | Mopanan-4α-ol | Formoterol-Related Compound A |
|---|---|---|
| Core Structure | Bicyclic diterpene | Phenylethanolamine derivative |
| Functional Groups | C4α hydroxyl, alkyl chains | 3-Amino-4-hydroxyphenyl, methoxy groups |
| Bioactivity | Antimicrobial (preliminary) | Bronchodilatory (β2-receptor agonist) |
| Solubility | Low in water, high in ethanol | Moderate in polar solvents (e.g., DMSO) |
| Synthesis Origin | Natural (plant-derived) | Synthetic |
Key Differences :
- Mopanan-4α-ol’s natural origin contrasts with the synthetic design of Formoterol analogs.
- The diterpene backbone of Mopanan-4α-ol lacks the aromaticity and nitrogen atoms critical for receptor binding in Formoterol derivatives .
Comparison with DOPO Derivatives
DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) derivatives, such as those in EP/GF/DiDOPO composites, are phosphorus-containing flame retardants.
| Property | Mopanan-4α-ol | DOPO Derivatives |
|---|---|---|
| Reactive Sites | C4α hydroxyl | P=O, hydroxyl groups |
| Primary Application | Bioactive agent (potential) | Flame retardancy (polymer composites) |
| Thermal Stability | Stable up to 150°C | Degrades above 300°C (releases phosphoric acid) |
Key Insight : DOPO derivatives leverage phosphorus for radical quenching, whereas Mopanan-4α-ol’s bioactivity may arise from terpene-mediated membrane disruption .
Pharmacological and Industrial Relevance
Pharmacological Potential
Mopanan-4α-ol’s antimicrobial activity has been compared to monoterpenes like menthol and thymol, though its larger molecular size may limit bioavailability. In contrast, Formoterol-related compounds are optimized for rapid pulmonary absorption, highlighting divergent design priorities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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